5-(Cyclopropyl)thiophene-2-carbonitrile
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Overview
Description
5-(Cyclopropyl)thiophene-2-carbonitrile is an organic compound with the molecular formula C8H7NS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The compound features a thiophene ring substituted with a cyclopropyl group and a nitrile group, making it a unique and valuable molecule for research and industrial applications .
Preparation Methods
The synthesis of 5-(Cyclopropyl)thiophene-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Additionally, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to prepare thiophene derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-(Cyclopropyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Cyclopropyl)thiophene-2-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-(Cyclopropyl)thiophene-2-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to specific sites on the target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
5-(Cyclopropyl)thiophene-2-carbonitrile can be compared to other thiophene derivatives, such as thiophene-2-carbonitrile and 2-thiophenecarbonitrile. While these compounds share a common thiophene core, the presence of different substituents, such as the cyclopropyl group in this compound, imparts unique properties and reactivity. This uniqueness makes this compound particularly valuable for specific applications where other thiophene derivatives may not be as effective .
Properties
IUPAC Name |
5-cyclopropylthiophene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-5-7-3-4-8(10-7)6-1-2-6/h3-4,6H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMYHZYGRSHBQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(S2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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